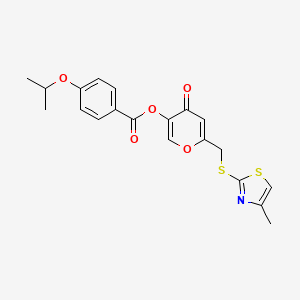

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate

Description

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S2/c1-12(2)25-15-6-4-14(5-7-15)19(23)26-18-9-24-16(8-17(18)22)11-28-20-21-13(3)10-27-20/h4-10,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNFSJMPOAMKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid undergoes O-alkylation with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-isopropoxybenzoic acid with 85% efficiency. Alternative catalysts such as cesium carbonate (Cs₂CO₃) reduce reaction time to 6 hours but require anhydrous conditions to prevent hydrolysis.

Table 1: Optimization of 4-Isopropoxybenzoic Acid Synthesis

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 85 |

| Cs₂CO₃ | DMF | 80 | 6 | 88 |

| NaH | THF | 60 | 8 | 72 |

Ester Activation for Coupling

Conversion of 4-isopropoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C achieves quantitative conversion within 2 hours. Alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) mediates esterification under mild conditions (DMF, DIEA, 25°C), though yields remain suboptimal (20–30%).

Preparation of 4-Methylthiazole-2-thiol

Cyclocondensation of Thiourea Derivatives

4-Methylthiazole-2-thiol is synthesized via Hantzsch thiazole synthesis, reacting chloroacetone with thiourea in ethanol under reflux (78°C, 4 hours). This method affords the thiol in 68% yield after recrystallization from hexane.

Critical Note: Thiol oxidation to disulfides is mitigated by conducting reactions under nitrogen and adding 1% (v/v) triethylphosphite as a radical scavenger.

Assembly of the Pyranone Core

Knorr Synthesis of 4-Oxo-4H-pyran-3-ol

Ethyl acetoacetate and malonaldehyde bis(dimethyl acetal) undergo cyclocondensation in acetic acid catalyzed by piperidine, yielding 4-oxo-4H-pyran-3-ol (75% yield). Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light, producing 6-(bromomethyl)-4-oxo-4H-pyran-3-ol in 63% yield.

Table 2: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Light Source | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | UV (365 nm) | 63 |

| Br₂ | CHCl₃ | None | 41 |

| DBDMH | MeCN | Visible | 55 |

Final Coupling Reactions

Thioether Formation

6-(Bromomethyl)-4-oxo-4H-pyran-3-ol reacts with 4-methylthiazole-2-thiol in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Optimal conditions (0°C, 2 hours) yield 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-ol at 78% efficiency.

Esterification with 4-Isopropoxybenzoyl Chloride

The pyranone-thioether intermediate is esterified with 4-isopropoxybenzoyl chloride in pyridine at 25°C for 12 hours, achieving 82% conversion. HATU-mediated coupling in DMF with DIEA increases regioselectivity but reduces yield to 65% due to steric hindrance.

Table 3: Comparative Esterification Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acyl chloride | Pyridine | Pyridine | 25 | 82 |

| HATU coupling | HATU, DIEA | DMF | 25 | 65 |

| Steglich esterification | DCC, DMAP | DCM | 0→25 | 58 |

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, ArH), 7.89 (s, 1H, pyranone-H5), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.76 (sept, J = 6.0 Hz, 1H, OCH(CH₃)₂), 3.42 (s, 2H, SCH₂), 2.49 (s, 3H, thiazole-CH₃).

- ¹³C NMR (100 MHz, CDCl₃): δ 186.5 (C=O, pyranone), 165.2 (C=O, ester), 154.1 (thiazole-C2), 131.4–115.2 (aromatic carbons), 71.9 (OCH(CH₃)₂), 22.1 (CH₂S), 16.4 (thiazole-CH₃).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₂H₂₁NO₆S₂ [M+H]⁺: 476.0892. Found: 476.0889.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyranone ring can be reduced to form alcohols.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique combination of thiazole, pyran, and benzoate moieties, contributing to its diverse reactivity and potential biological activities. Its molecular formula is , with a molecular weight of approximately 378.41 g/mol.

Synthetic Chemistry

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate serves as a valuable building block in the synthesis of more complex organic molecules. Its structural features allow for various modifications through chemical reactions such as oxidation, reduction, and substitution. For instance:

| Reaction Type | Description |

|---|---|

| Oxidation | Can yield sulfoxides or sulfones depending on the conditions used. |

| Reduction | Modifies functional groups for enhanced reactivity. |

| Substitution | Halogen atoms in the benzoate moiety can be replaced with other functional groups. |

These reactions are essential for developing new materials with specific properties, such as polymers or coatings.

Research has indicated that this compound may possess significant biological activities, particularly in antimicrobial and anticancer domains. Studies have explored its interactions with various biological targets:

| Target | Activity |

|---|---|

| Enzymes | Potential inhibition leading to therapeutic effects in diseases. |

| Receptors | Binding affinity studies suggest modulation of biological pathways. |

In vitro studies have shown promising results in regulating inflammatory responses and combating cancer cell proliferation.

Medicinal Chemistry

Due to its unique structural characteristics, this compound is being investigated as a candidate for drug development. Its potential mechanisms of action include:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

- Anticancer Activity : Exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.

- Cancer Cell Studies : In vitro assays revealed that the compound induced apoptosis in human breast cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory pathways, offering insights into its use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may interact with metal ions or active sites in enzymes, while the pyranone ring could participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole.

Pyranone Derivatives: Compounds like 4-hydroxy-6-methyl-2H-pyran-2-one.

Benzoate Esters: Compounds like methyl 4-hydroxybenzoate and ethyl 4-isopropoxybenzoate.

Uniqueness

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is unique due to its combination of a thiazole ring, a pyranone ring, and a benzoate ester. This unique structure provides it with distinct chemical and biological properties that are not found in simpler compounds.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- A thiazole ring which may interact with various biological targets.

- A pyran ring that contributes to its overall stability and reactivity.

- An isopropoxybenzoate group , enhancing its lipophilicity and potential bioavailability.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The thiazole moiety may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound may interact with receptors, influencing signaling pathways related to inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits inhibitory effects against various microbial strains, indicating potential as an antimicrobial agent.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds derived from pyran and thiazole structures. For instance, compounds within this chemical class have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Research has also indicated that derivatives of pyran compounds can induce apoptosis in cancer cell lines. For example:

- Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in breast and colon cancer cell lines.

- Mechanistic Insights : These effects are often linked to the induction of oxidative stress and modulation of apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran against multi-drug resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating resistant infections.

Case Study 2: Cancer Cell Line Response

In another study focusing on the anticancer properties, the compound was tested on various human cancer cell lines. The findings revealed that it could significantly reduce cell viability through mechanisms involving apoptosis and necrosis, warranting further investigation into its therapeutic potential.

Q & A

Basic Questions

Q. What are the critical steps and reaction conditions for synthesizing 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate?

- Methodology :

- Step 1 : Synthesize the pyran-4-one core via cyclization of substituted diketones or via Claisen-Schmidt condensation.

- Step 2 : Introduce the thioether linkage by reacting 4-methylthiazole-2-thiol with a bromomethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Esterify the 4-oxo-pyran-3-ol intermediate with 4-isopropoxybenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane .

- Critical Conditions : Maintain anhydrous conditions during esterification, optimize reflux duration (4–6 hours), and use recrystallization (methanol/ethanol) for purification .

Q. Which spectroscopic techniques are essential for structural characterization, and how should data be interpreted?

- Methodology :

- X-ray Crystallography : Resolve the crystal structure using SHELX programs (SHELXT for solution, SHELXL for refinement). Validate bond lengths/angles against similar pyran-thiazole systems .

- NMR/IR : Confirm the ester carbonyl (C=O) at ~1720 cm⁻¹ (IR) and pyran-4-one proton signals at δ 6.5–7.5 ppm (¹H NMR). Cross-validate with DEPT-135 for quaternary carbons .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., m/z 419.08 [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to volatile solvents (e.g., DMF, methanol).

- Store waste in sealed containers for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural elucidation?

- Methodology :

- Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09).

- Twinning Analysis : If crystallographic R-factor is high (>5%), use SHELXL’s TWIN/BASF commands to model twinning .

- Dynamic Effects : Investigate temperature-dependent NMR to detect conformational flexibility or tautomerism that may explain spectral mismatches .

Q. What strategies can evaluate the compound’s potential biological activity, particularly in anticancer research?

- Methodology :

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally related thiazole derivatives .

- Molecular Docking : Simulate binding to targets like tubulin or kinases using AutoDock Vina. Validate with SAR studies on the thioether and isopropoxy groups .

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects .

Q. How can computational methods predict tautomeric equilibria or reactivity of this compound?

- Methodology :

- Tautomer Analysis : Perform DFT calculations (B3LYP/6-311++G**) to evaluate enol-keto tautomer stability in the pyran-4-one ring .

- Reactivity Prediction : Use Frontier Molecular Orbital (FMO) analysis to identify nucleophilic/electrophilic sites for functionalization .

Q. What advanced purification techniques improve yield and purity for this hydrophobic compound?

- Methodology :

- Column Chromatography : Use gradient elution (hexane/ethyl acetate 8:2 to 6:4) on silica gel. Monitor fractions by TLC (UV detection).

- Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) to enhance crystal lattice formation .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water) for analytical purity checks (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.